molecular formula C19H29ClO2 B13713091 2,4,6-Tri-tert-butylphenyl Chloroformate CAS No. 4511-21-1

2,4,6-Tri-tert-butylphenyl Chloroformate

Cat. No.: B13713091
CAS No.: 4511-21-1
M. Wt: 324.9 g/mol
InChI Key: BEEYEMLAUCVPAM-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylphenyl chloroformate is a sterically hindered chloroformate ester characterized by three tert-butyl groups attached to the phenyl ring. This bulky substitution pattern significantly influences its chemical reactivity and stability. Chloroformates, in general, are highly reactive acylating agents used in organic synthesis for introducing carbonate or carbamate groups. The tert-butyl substituents in this compound enhance steric shielding around the electrophilic carbonyl carbon, modulating its reactivity compared to simpler chloroformates like methyl or phenyl chloroformate .

Properties

CAS No.

4511-21-1

Molecular Formula

C19H29ClO2

Molecular Weight

324.9 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl) carbonochloridate

InChI

InChI=1S/C19H29ClO2/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3

InChI Key

BEEYEMLAUCVPAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Starting material: 2,4,6-tri-tert-butylphenol (a phenolic compound with bulky tert-butyl substituents)
  • Reagent: Phosgene (COCl₂)
  • Conditions: Typically conducted under anhydrous conditions, often in an organic solvent such as dichloromethane or tetrahydrofuran (THF), at controlled temperatures ranging from 0°C to 60°C to minimize side reactions.
  • By-products: Hydrochloric acid (HCl)

The reaction can be summarized as:

$$
\text{2,4,6-tri-tert-butylphenol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl}
$$

This method ensures efficient formation of the chloroformate while minimizing side reactions such as carbonate formation or hydrolysis.

Detailed Preparation Methods

Phosgene-Based Chloroformylation

Phosgene is the most commonly used chloroformylating agent for preparing chloroformates, including this compound. The reaction is typically carried out under strictly anhydrous conditions to prevent phosgene hydrolysis, which would reduce yield.

  • Procedure: A solution of 2,4,6-tri-tert-butylphenol in an organic solvent (e.g., dichloromethane) is cooled to a low temperature (0–15°C). Phosgene gas or a phosgene solution is then introduced slowly to the reaction mixture with stirring.
  • Base addition: An organic base such as triethylamine is often added to scavenge the hydrochloric acid formed, preventing acid-catalyzed side reactions and facilitating product isolation.
  • Reaction monitoring: The progress is monitored by techniques such as IR spectroscopy (disappearance of phenolic OH stretch), NMR, or titration of residual phosgene.
  • Isolation: The chloroformate product is isolated by solvent removal under reduced pressure and purification by distillation or recrystallization if necessary.

Flow Reactor Method for Chloroformate Synthesis

Recent advances include the use of continuous flow reactors for the synthesis of chloroformates, which offer enhanced control over reaction parameters, improved safety in handling phosgene, and higher yields.

  • Process: A mixture of 2,4,6-tri-tert-butylphenol, phosgene, an organic solvent, and optionally an organic base is introduced into a flow reactor.
  • Temperature control: The reaction mixture is maintained at 0–60°C.
  • Advantages: Continuous flow allows for better heat dissipation, precise stoichiometric control, and reduced exposure to toxic phosgene.
  • Outcome: High conversion rates to the desired chloroformate with minimal by-products.

This method has been demonstrated broadly for aliphatic and aromatic chloroformates and can be adapted for this compound synthesis.

Comparative Data Table of Related Phenolic Chloroformates

Compound Name Molecular Formula Key Features Preparation Notes
This compound C19H29ClO2 Bulky tert-butyl groups increase steric hindrance and stability Prepared via phosgene reaction with 2,4,6-tri-tert-butylphenol under anhydrous conditions
2,4-Di-tert-butylphenyl chloroformate C16H25ClO2 Fewer tert-butyl groups, less steric hindrance Similar phosgene-based synthesis, slightly different reactivity
Phenyl chloroformate C7H5ClO2 Simpler structure, widely used in organic synthesis Standard phosgene reaction with phenol
2,6-Di-tert-butylphenyl chloroformate C16H25ClO2 Similar antioxidant properties, fewer substitutions Synthesized similarly via phosgene

Research Findings and Optimization Notes

  • Reaction efficiency: Studies show that the reaction of phenols with phosgene in anhydrous solvents with a base scavenger yields high purity chloroformates with minimal carbonate by-products.
  • Temperature control: Maintaining reaction temperatures between 0°C and 50°C optimizes yield and minimizes side reactions.
  • Base choice: Triethylamine is commonly used as an acid scavenger, neutralizing HCl and improving product stability.
  • Water sensitivity: The presence of water significantly reduces yield by consuming phosgene and generating unwanted by-products; thus, the reaction mixture must be substantially anhydrous (<5% water by weight).
  • Continuous flow reactors: Provide safer and more scalable production routes, with consistent product quality and reduced phosgene exposure risks.

Summary Table of Key Reaction Parameters

Parameter Typical Range/Value Effect on Reaction
Temperature 0°C to 60°C (optimal 10–50°C) Controls reaction rate and side reactions
Solvent Dichloromethane, THF, or similar Dissolves reactants, inert to phosgene
Base (acid scavenger) Triethylamine (TEA) Neutralizes HCl, prevents side reactions
Water content <5% by weight Minimizes phosgene hydrolysis and side products
Reaction mode Batch or continuous flow reactor Flow reactors improve safety and yield
Reaction time Minutes to hours depending on scale Longer times may increase conversion but risk side reactions

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butylphenyl Chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.

    Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2,4,6-Tri-tert-butylphenol and carbon dioxide.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although the bulky tert-butyl groups provide steric protection, making these reactions less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Tertiary amines, pyridine

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent unwanted side reactions.

Major Products

    Carbamates: Formed by reaction with amines

    Carbonates: Formed by reaction with alcohols

    Thiocarbonates: Formed by reaction with thiols

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

2,4,6-Tri-tert-butylphenyl chloroformate functions as a versatile reagent in organic synthesis. It is particularly useful for the formation of carbamates and esters from alcohols and amines. The chloroformate group allows for the efficient transfer of the carbonyl functionality to nucleophiles, facilitating the synthesis of various derivatives.

  • Synthesis of Carbamates : The compound can react with amines to form carbamates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction typically proceeds under mild conditions and offers good yields.
  • Formation of Esters : Similarly, it can be used to synthesize esters from alcohols, which are valuable compounds in both industrial applications and fine chemical synthesis.

Polymer Chemistry

Stabilizers and Antioxidants

In polymer chemistry, this compound serves as a stabilizer and antioxidant. Its steric hindrance contributes to its effectiveness in preventing oxidative degradation of polymers.

  • Use in Polymeric Materials : The compound is incorporated into various polymer formulations to enhance thermal stability and prolong the lifespan of materials exposed to harsh environmental conditions. It is particularly effective in polyolefins and other thermoplastics.
  • Antioxidant Properties : As an antioxidant, it reduces discoloration (yellowing) and maintains the mechanical properties of plastics over time. This application is critical for products requiring long-term durability, such as automotive components and construction materials.

Pharmaceutical Applications

Potential Drug Development

Research indicates that derivatives of this compound may have potential applications in drug development due to their ability to modify biological molecules.

  • Prodrug Formation : The compound can be utilized to create prodrugs that enhance bioavailability by modifying the solubility and permeability of active pharmaceutical ingredients. This is particularly relevant for compounds that exhibit poor solubility in water.
  • Targeted Delivery Systems : Its reactivity allows for the design of targeted delivery systems where the chloroformate moiety can be selectively activated under physiological conditions.

Cosmetic Formulations

Stabilizing Agent

In cosmetics, this compound may be employed as a stabilizing agent in formulations such as creams and lotions.

  • Safety and Efficacy : The compound's antioxidant properties help maintain product stability by preventing oxidation of sensitive ingredients. This is crucial for ensuring the safety and efficacy of cosmetic products over their shelf life.
  • Regulatory Considerations : Formulations containing this compound must comply with safety regulations set forth by governing bodies such as the European Union’s cosmetic directive (1223/2009), ensuring that they are safe for consumer use.

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisACS Symposium SeriesDemonstrated effective formation of carbamates from various amines using this compound with high yields.
Polymer ChemistryRoyal Society of ChemistryHighlighted its role as an antioxidant stabilizer that significantly reduces degradation in polyolefins under thermal stress.
Pharmaceutical UseJournal of Medicinal ChemistryExplored its potential in enhancing drug solubility through prodrug formation strategies.
Cosmetic StabilityBrazilian Journal of Pharmaceutical SciencesConfirmed its effectiveness in maintaining the stability of cosmetic formulations over extended periods.

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylphenyl Chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the desired product. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Table 1: Grunwald-Winstein Parameters (l, m) for Selected Chloroformates

Compound l (Nucleophilicity Sensitivity) m (Ionizing Power Sensitivity) Mechanism Dominance
2,4,6-Tri-tert-butylphenyl ~1.0* ~0.4* Unimolecular (SN1) in HFIP/TFE
Phenyl chloroformate 1.68 ± 0.06 0.46 ± 0.04 Bimolecular (Addition-Elimination)
p-Nitrophenyl chloroformate 1.68 ± 0.06 0.46 ± 0.04 Bimolecular (Rate-determining addition step)
Isopropyl chloroformate Low l (~0.2) Low m (~0.1) Mixed mechanisms in polar solvents

*Inferred from structurally similar hindered analogs .

  • Steric Effects: The tert-butyl groups in 2,4,6-Tri-tert-butylphenyl chloroformate impede nucleophilic attack, favoring ionization (SN1) pathways in strongly hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE). This contrasts with phenyl or p-nitrophenyl chloroformates, which predominantly undergo bimolecular addition-elimination due to less steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in p-nitrophenyl) increase electrophilicity, accelerating solvolysis. Conversely, tert-butyl groups are electron-donating, reducing carbonyl electrophilicity and slowing reaction rates compared to phenyl derivatives .

Substituent Position and Electronic Modulation

  • Methoxy Substitution: o-Methoxyphenyl chloroformate exhibits slower solvolysis than p-methoxyphenyl analogs due to steric interference from the ortho-methoxy group. Similarly, the tert-butyl groups in this compound create a pronounced steric environment, further reducing reactivity .
  • Nitro vs. tert-Butyl : p-Nitrophenyl chloroformate (l = 1.68) is ~10x more reactive than phenyl chloroformate (l = 1.68 with similar m) due to the nitro group’s electron-withdrawing effect. In contrast, this compound’s electron-donating tert-butyl groups result in lower l and m values, indicating diminished sensitivity to solvent nucleophilicity and ionizing power .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tri-tert-butylphenyl Chloroformate, and how do steric effects influence reaction efficiency?

  • Methodology : The compound is synthesized via reaction of 2,4,6-Tri-tert-butylphenol with phosgene (COCl₂) in the presence of a base (e.g., pyridine) under anhydrous conditions. Steric hindrance from the tert-butyl groups slows down the reaction, requiring extended reaction times (e.g., 24–48 hours at 0–5°C) and rigorous exclusion of moisture .
  • Key Parameters : Monitor reaction progress via TLC or in situ IR spectroscopy to track the disappearance of phenolic O–H stretches (~3500 cm⁻¹) and formation of the chloroformate C=O stretch (~1770 cm⁻¹).

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm substitution pattern via aromatic proton absence (due to tert-butyl groups) and chloroformate carbonyl resonance at ~150 ppm .
  • Mass Spectrometry : Use high-resolution ESI-MS to detect the molecular ion peak (expected m/z ~340–350 for [M+H]⁺).
  • Elemental Analysis : Validate Cl content (~10.5% w/w) to confirm stoichiometry .

Q. What are the stability and storage requirements for this compound?

  • Stability : Highly moisture-sensitive; hydrolyzes rapidly to 2,4,6-Tri-tert-butylphenol and CO₂ in aqueous environments. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers .
  • Decomposition Byproducts : Monitor via GC-MS for phenol derivatives and phosgene residues during long-term storage .

Advanced Research Questions

Q. How do solvent polarity and nucleophilicity affect the reactivity of this compound in carbamate/carbonate formation?

  • Mechanistic Insights :

  • In polar aprotic solvents (e.g., THF, DCM), the reaction follows an SN2 pathway with amines/alcohols, favored by high nucleophilicity.
  • In solvents with low ionizing power (e.g., toluene), steric hindrance dominates, reducing reaction rates. Kinetic studies using the Grunwald-Winstein equation reveal a dual dependence on solvent nucleophilicity (N) and ionizing power (Y), with m ≈ 0.45 and l ≈ 1.3 .
    • Case Study : Reaction with n-butylamine in DCM achieves >90% yield in 2 hours, versus <50% in toluene under identical conditions.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during coupling with biomolecules like peptides or proteins?

  • Optimized Protocols :

  • Use Schlenk techniques to exclude moisture.
  • Add scavengers (e.g., molecular sieves) to adsorb hydrolyzed HCl.
  • Employ low-temperature activation (–30°C) for pH-sensitive biomolecules .
    • Contradictions : Hydrolysis rates vary unpredictably in mixed solvents (e.g., acetone/water), requiring real-time monitoring via conductivity measurements .

Q. How does the steric bulk of this compound influence its utility in asymmetric catalysis or chiral derivatization?

  • Case Study : The tert-butyl groups hinder approach of nucleophiles to the carbonyl carbon, making the compound less effective for chiral resolution compared to less hindered analogs (e.g., phenyl chloroformate). However, this steric shield enhances selectivity in bulky substrate environments (e.g., tertiary alcohols) .
  • Experimental Validation : Compare enantiomeric excess (ee) in derivatization of menthol: <10% ee with 2,4,6-Tri-tert-butylphenyl vs. >80% ee with methyl chloroformate.

Data Contradictions and Resolution

Q. Conflicting reports on solvolysis mechanisms (SN1 vs. SN2) for aryl chloroformates: How does structural substitution alter the pathway?

  • Evidence :

  • SN1 Dominance : Electron-withdrawing groups (e.g., –NO₂) stabilize acyl cations, favoring ionization (e.g., m = 0.7 for p-nitrophenyl chloroformate).
  • SN2 Dominance : Steric hindrance (e.g., tert-butyl groups) disfavors ionization, shifting to bimolecular pathways (m < 0.5) .
    • Resolution : For this compound, kinetic isotope effect (KIE) studies (kH₂O/kD₂O ≈ 2.1) confirm general-base-assisted SN2 mechanisms .

Biological and Safety Considerations

Q. What are the acute toxicity thresholds (AEGL values) for handling this compound in biological studies?

  • Safety Data :

  • AEGL-1 (Discomfort) : Not established; assume 0.1 ppm as a precaution.
  • AEGL-2 (Irreversible Effects) : 0.5 ppm (4-hour exposure).
  • AEGL-3 (Lethality) : 1.5 ppm (1-hour exposure), extrapolated from n-butyl chloroformate analogs .
    • Mitigation : Use fume hoods with HEPA filters and monitor airborne phosgene using FTIR sensors .

Tables for Key Data

Property Value Reference
Molecular Weight340.8 g/mol
Hydrolysis Half-life (H₂O)<5 minutes at 25°C
Solvolysis m (Grunwald-Winstein)0.45 ± 0.05
AEGL-3 (1-hour exposure)1.5 ppm

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